(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
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Description
(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the notable applications of compounds related to (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is in the synthesis of antimicrobial agents. Patel, Agravat, and Shaikh (2011) demonstrated that amide derivatives, which include structures similar to the target compound, displayed variable and modest antimicrobial activity against bacteria and fungi, suggesting potential for further exploration in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation for Pain Treatment
Tsuno et al. (2017) identified a series of derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in certain models. This indicates that compounds structurally related to the target molecule have potential applications in pain treatment (Tsuno et al., 2017).
Anti-HIV Activity
A study by Ashok et al. (2015) synthesized β-carboline derivatives, including compounds similar to the target, and evaluated their activity against HIV strains. Some analogues displayed selective inhibition of HIV-2 strain, highlighting their potential use in HIV treatment (Ashok et al., 2015).
Antagonists for Alpha(2C)-Adrenoceptor
Höglund et al. (2006) researched quinoline derivatives as alpha(2C)-adrenoceptor antagonists. Their findings indicate that compounds with structural similarities to the target compound could be significant in developing treatments targeting alpha(2C)-adrenoceptor related disorders (Höglund et al., 2006).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of piperazin-1-yl methanone for anticancer and antituberculosis studies. Some of these compounds exhibited significant activity against specific cancer cell lines and M. tuberculosis, suggesting a potential avenue for treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
Ammirati et al. (2009) investigated a compound as a dipeptidyl peptidase IV inhibitor, suggesting its potential application in treating type 2 diabetes (Ammirati et al., 2009).
Properties
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-19-3-7-22(8-4-19)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)31(29,30)23-9-5-20(2)6-10-23/h3-10,21H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDNQKOEQFXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.